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Introduction
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)

pathway is a critical intracellular signaling cascade that governs essential cellular processes,

including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation

through mutations or amplification in a wide spectrum of human cancers has established it as a

prime target for oncologic drug development.[1][4][5] GSK2126458, also known as Omipalisib,

is a highly potent, orally bioavailable small molecule inhibitor that targets both PI3K and mTOR,

key kinases within this pathway.[4][6] By inhibiting the pathway at two critical nodes, dual

PI3K/mTOR inhibitors like GSK2126458 aim to overcome the feedback loops that can limit the

efficacy of single-target agents.[1][2] This technical guide provides a comprehensive overview

of GSK2126458, summarizing its biochemical and cellular activity, preclinical data, and

associated experimental methodologies.

Mechanism of Action
GSK2126458 (Omipalisib) is an ATP-competitive inhibitor that potently targets all four class I

PI3K isoforms (α, β, δ, γ) and both mTOR complexes, mTORC1 and mTORC2.[7][8][9] The

inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the

activation of downstream effectors like AKT.[10][11] Concurrently, inhibition of mTORC1 and

mTORC2 blocks the phosphorylation of key substrates such as p70S6K, 4E-BP1, and AKT at
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serine 473, further disrupting signals for protein synthesis, cell growth, and survival.[4][10] This

dual-inhibition mechanism effectively shuts down the pathway both upstream and downstream

of AKT.[1]
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Caption: GSK2126458 targets both PI3K and mTORC1/2 complexes.
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Quantitative Data Summary
Biochemical and Cellular Activity
GSK2126458 demonstrates extraordinary potency in biochemical and cell-based assays. It

inhibits PI3K isoforms and mTOR with picomolar to low nanomolar activity. This translates to

potent inhibition of downstream signaling, such as AKT phosphorylation, and robust anti-

proliferative effects in various cancer cell lines.[4][7][12]

Parameter Target/Cell Line Value Reference(s)

Biochemical Potency

(Ki)
p110α 0.019 nM [7][8]

p110β 0.13 nM [7][8]

p110δ 0.024 nM [7][8]

p110γ 0.060 nM [7][8]

mTORC1 0.18 nM [7][8]

mTORC2 0.30 nM [7][8]

Cellular pAkt-S473

Inhibition (IC50)
T47D (Breast Cancer) 0.41 nM [7][8]

BT474 (Breast

Cancer)
0.18 nM [7][8][12]

Cell Proliferation

Inhibition (IC50)
T47D (Breast Cancer) 3.0 nM [7][8]

BT474 (Breast

Cancer)
2.4 nM [7][8]

DU-145 (Prostate

Cancer)
16.3 nM [8]

MDA-MB-231 (Breast

Cancer)
0.13 µM [7]
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Preclinical Pharmacokinetics
Pharmacokinetic studies in four preclinical species revealed that GSK2126458 has low blood

clearance and good oral bioavailability, supporting its development as an oral therapeutic

agent.[4][7][8]

Species
Clb

(mL/min/kg)
Vdss (L/kg) T1/2 (h)

Oral

Bioavailabilit

y (%)

Reference(s)

Mouse 20 2.2 1.8 68 [4]

Rat 11 2.3 4.3 64 [4]

Dog 2.0 1.3 9.0 79 [4]

Monkey 3.0 1.0 5.3 100 [4]

Clb: Blood

Clearance;

Vdss: Volume

of Distribution

at Steady

State; T1/2:

Half-life.

Phase I Clinical Trial Summary
A first-in-human Phase I study evaluated GSK2126458 in patients with advanced solid tumors.

[13] The study established the maximum tolerated dose and characterized the safety profile

and preliminary clinical activity.[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://www.selleckchem.com/products/gsk2126458.html
https://www.medchemexpress.com/GSK2126458.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://pubmed.ncbi.nlm.nih.gov/26603258/
https://www.researchgate.net/publication/274997336_Abstract_C62_Identification_of_GSK2126458_a_highly_potent_inhibitor_of_phosphoinositide_3-kinase_PI3K_and_the_mammalian_target_of_rapamycin_mTOR
https://pubmed.ncbi.nlm.nih.gov/26603258/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Finding Reference(s)

Maximum Tolerated Dose

(MTD)
2.5 mg once daily [13]

Dose-Limiting Toxicities
Grade 3 diarrhea, fatigue, and

rash
[13]

Common Treatment-Related

Adverse Events (≥ Grade 3)
Diarrhea (8%), Skin Rash (5%) [13]

Pharmacodynamic Markers

Dose-dependent increases in

fasting insulin and glucose

levels

[13]

Observed Objective

Responses

Durable responses in sarcoma,

kidney, breast, endometrial,

oropharyngeal, and bladder

cancer

[13]

PIK3CA Mutation Status

Responses were not

associated with PIK3CA

mutation status

[13]

Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following

sections outline the core protocols used to characterize GSK2126458.

In Vitro PI3K Kinase Assay (HTRF)
This assay measures the enzymatic activity of PI3K and its inhibition by a test compound.[7]

Compound Preparation: Serially dilute GSK2126458 (e.g., 3-fold dilutions) in 100% DMSO in

a 384-well polypropylene plate.

Assay Plate Setup: The assay utilizes a Homogeneous Time-Resolved Fluorescence (HTRF)

kit. The plate includes controls: enzyme without inhibitor, buffer without enzyme, and buffer

with the product (PIP3) but no enzyme.
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Reaction Initiation: Add the PI3K enzyme and ATP to the wells containing the diluted

compound.

Substrate Addition: Add the lipid substrate, PIP2, to start the reaction.

Detection: After incubation, add the detection reagents (e.g., biotinylated-PIP3 and a

europium-labeled anti-GST antibody that binds the enzyme, along with a streptavidin-linked

fluorophore).

Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely

proportional to the enzyme activity. Calculate IC50 values by fitting the dose-response data

to a 4- or 6-parameter curve.[7]

Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of a compound on cell viability and proliferation.[7]

Cell Plating: Culture cells (e.g., BT474, T47D) in appropriate media.[7] Harvest and plate

cells at a determined density (e.g., 1,000 cells/well) in 384-well plates and incubate overnight

at 37°C, 5% CO2.[7]

Compound Addition: Prepare serial dilutions of GSK2126458 in culture media. Add the

diluted compound to the cell plates to achieve the final desired concentrations. Ensure the

final DMSO concentration is consistent and low (e.g., 0.15%).[7]

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at

37°C, 5% CO2.[7]

Lysis and Signal Generation: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to

each well, which lyses the cells and generates a luminescent signal proportional to the

amount of ATP present.[7]

Signal Reading: Shake the plates for approximately two minutes to mix, incubate at room

temperature for 30 minutes to stabilize the signal, and then read the chemiluminescence on

a plate reader.[7]
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Data Analysis: Express results as a percentage of the control (DMSO-treated) cells.

Determine the 50% growth inhibition concentration (gIC50) by fitting the dose-response

curve using appropriate software (e.g., XLfit).[7]

In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of GSK2126458 in a living organism.[7][8]

Animal Model: Use immunodeficient mice (e.g., nude mice).

Tumor Implantation: Implant human cancer cells (e.g., BT474) subcutaneously or

orthotopically into the mice.[7][14] Allow tumors to grow to a palpable size.

Treatment: Once tumors reach a specified volume, randomize the mice into treatment and

vehicle control groups.

Drug Administration: Administer GSK2126458 orally (p.o.) at specified doses (e.g., 300

µg/kg) and schedules (e.g., once daily).[7][8]

Monitoring: Monitor tumor volume using caliper measurements and animal body weight

regularly throughout the study.

Pharmacodynamic Analysis (Optional): At specific time points after dosing, collect tumor

samples to measure the levels of target biomarkers (e.g., pAkt-S473) via Western blot or

immunohistochemistry to confirm target engagement.[4]

Endpoint and Analysis: The study concludes when tumors in the control group reach a

predetermined size. Efficacy is determined by comparing the tumor growth inhibition

between the treated and control groups.[12]

Drug Development and Experimental Workflow
The evaluation of a dual PI3K/mTOR inhibitor follows a structured progression from initial

biochemical screening to in vivo efficacy models.
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Typical Preclinical Workflow for a PI3K/mTOR Inhibitor
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Caption: Preclinical evaluation workflow for PI3K/mTOR inhibitors.
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Conclusion
GSK2126458 (Omipalisib) is a structurally novel and exceptionally potent dual inhibitor of the

PI3K/AKT/mTOR signaling pathway.[4][6] It demonstrates picomolar activity against PI3Kα and

mTOR, leading to robust inhibition of downstream signaling and cell proliferation in cancer cell

lines.[4] Its favorable preclinical pharmacokinetic profile, characterized by good oral

bioavailability across multiple species, has enabled its progression into clinical trials.[4] Phase I

studies have established its maximum tolerated dose and shown durable objective responses

in several tumor types, although responses were not correlated with PIK3CA mutation status.

[13] The comprehensive preclinical data and established experimental protocols provide a solid

foundation for further investigation into the therapeutic potential of GSK2126458, both as a

single agent and in combination therapies for various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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